molecular formula C11H17ClN4O4 B1670352 Dexrazoxane hydrochloride CAS No. 1263283-43-7

Dexrazoxane hydrochloride

カタログ番号 B1670352
CAS番号: 1263283-43-7
分子量: 304.73 g/mol
InChIキー: BIFMNMPSIYHKDN-FJXQXJEOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dexrazoxane hydrochloride is a cardioprotective agent . It is used to help prevent heart problems (e.g., cardiomyopathy) in women receiving doxorubicin for breast cancer . Dexrazoxane injection is also used to treat tissue damage caused by the leakage of certain cancer medicines from the injection site .


Molecular Structure Analysis

Dexrazoxane is a cyclic derivative of EDTA that readily penetrates cell membranes . Structural analysis of dexrazoxane was done by exploring formations of tautomeric conformations and investigating the corresponding effects . Density functional theory (DFT) calculations were performed to optimize the structures to evaluate their molecular and atomic descriptors .


Chemical Reactions Analysis

Dexrazoxane has two biological activities: it is a prodrug that is hydrolyzed to an iron chelating EDTA-type structure and it is also a strong inhibitor of topoisomerase II . The enzymes dihydropyrimidinase (DHPase) and dihydroorotase (DHOase) metabolize dexrazoxane through the catalysis of the successive ring-opening reactions .


Physical And Chemical Properties Analysis

Dexrazoxane hydrochloride has a molecular formula of C11H16N4O4.HCl and a molecular weight of 304.73 .

科学的研究の応用

  • Cardioprotection in Cancer Treatment

    • Summary of Application : Dexrazoxane Hydrochloride is used to protect the heart against the cardiotoxic side effects of chemotherapeutic drugs such as anthracyclines . It is specifically approved to treat cardiac side effects caused by doxorubicin hydrochloride in women being treated for metastatic breast cancer .
    • Methods of Application : The drug is administered to patients who have already received high doses of doxorubicin and continue to be treated with it .
    • Results or Outcomes : Dexrazoxane Hydrochloride helps make the side effects happen less often and makes them less severe when they do occur .
  • Treatment of Extravasation

    • Summary of Application : Dexrazoxane Hydrochloride is used to treat extravasation caused by intravenous anthracyclines . Extravasation occurs when injected drugs leak out of the vein, into surrounding tissue, causing redness, pain, and swelling, and may damage the tissue .
    • Methods of Application : The drug is administered to patients experiencing extravasation during chemotherapy .
    • Results or Outcomes : The use of Dexrazoxane Hydrochloride in these cases can help reduce tissue damage and alleviate symptoms of extravasation .
  • Biomarker Study in Cardiomyopathy and Heart Failure

    • Summary of Application : A clinical trial studied the effects of Dexrazoxane Hydrochloride on biomarkers associated with cardiomyopathy and heart failure after cancer treatment .
    • Methods of Application : Blood samples from patients receiving Dexrazoxane Hydrochloride were studied in the laboratory .
    • Results or Outcomes : The study aimed to understand more about the effects of Dexrazoxane Hydrochloride on cells and how well patients respond to treatment .
  • Prevention of Anthracycline-Induced Cardiotoxicity

    • Summary of Application : Dexrazoxane Hydrochloride has been designated by the US FDA as an orphan drug for the prevention or reduction in the incidence and severity of anthracycline-induced cardiomyopathy .
    • Methods of Application : It is used in conjunction with doxorubicin for patients who have received a cumulative doxorubicin dose .
    • Results or Outcomes : This decision allows virtually all children to receive dexrazoxane starting with the first dose of anthracycline at the discretion of the treating provider .
  • Prevention of Anthracycline-Induced Cardiotoxicity in Children

    • Summary of Application : Dexrazoxane Hydrochloride has been designated by the US FDA as an orphan drug for the prevention of cardiomyopathy for children and adults 0 through 16 years of age treated with anthracyclines .
    • Methods of Application : It is used in conjunction with anthracyclines. This decision allows virtually all children to receive dexrazoxane starting with the first dose of anthracycline at the discretion of the treating provider .
    • Results or Outcomes : The label change by the agency announcing dexrazoxane as an approved cardio-oncology protectant has been followed by a review by the agency .
  • Treatment of Severe Side Effects Caused by Certain Types of Chemotherapy

    • Summary of Application : Dexrazoxane Hydrochloride is approved to treat severe side effects caused by certain types of chemotherapy .
    • Results or Outcomes : Dexrazoxane Hydrochloride helps make the side effects happen less often and makes them less severe when they do occur .
  • Treatment of Cardiac Side Effects Caused by Doxorubicin Hydrochloride

    • Summary of Application : Dexrazoxane Hydrochloride is used to treat cardiac side effects caused by doxorubicin hydrochloride in women being treated for metastatic breast cancer .
    • Methods of Application : It is used only in women who have already received high doses of doxorubicin and continue to be treated with it .
    • Results or Outcomes : Dexrazoxane Hydrochloride helps make the side effects happen less often and makes them less severe when they do occur .

Safety And Hazards

Dexrazoxane can cause serious side effects such as fever, chills, tiredness, mouth sores, skin sores, easy bruising, unusual bleeding, sore throat, cough, trouble breathing, or bruising, swelling, warmth, redness, oozing, or bleeding of any surgical incision . It is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and harm to an unborn child .

特性

IUPAC Name

4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFMNMPSIYHKDN-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164152
Record name Dexrazoxane hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexrazoxane hydrochloride

CAS RN

149003-01-0, 1263283-43-7
Record name Cardioxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149003-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexrazoxane hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149003010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexrazoxane hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263283437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexrazoxane hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXRAZOXANE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5346058Q7S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexrazoxane hydrochloride
Reactant of Route 2
Dexrazoxane hydrochloride
Reactant of Route 3
Reactant of Route 3
Dexrazoxane hydrochloride
Reactant of Route 4
Dexrazoxane hydrochloride
Reactant of Route 5
Dexrazoxane hydrochloride
Reactant of Route 6
Reactant of Route 6
Dexrazoxane hydrochloride

Citations

For This Compound
121
Citations
YP Zhang, AL Myers, VA Trinh… - Journal of Oncology …, 2014 - journals.sagepub.com
Background and purpose Dexrazoxane is used clinically to prevent anthracycline-associated cardiotoxicity. Hydrolysis of dexrazoxane prior to reaching the cardiac membranes …
Number of citations: 6 journals.sagepub.com
DJ Cada, T Levien, DE Baker - Hospital Pharmacy, 2008 - journals.sagepub.com
… Dexrazoxane hydrochloride (Zinecard) is indicated for reducing the incidence and severity of cardiomyopathy associated with doxorubin therapy in women with metastatic breast cancer …
Number of citations: 2 journals.sagepub.com
F Galetta, F Franzoni, G Cervetti, N Cecconi… - Biomedicine & …, 2005 - Elsevier
… Patients who underwent supplementation with dexrazoxane hydrochloride exhibited a significant attenuation of QT dispersion (67.4 ± 8.1 vs. 49.5 ± 4.2 ms, P < 0.001) and QTc …
Number of citations: 55 www.sciencedirect.com
RC Kane, WD McGuinn Jr, R Dagher, R Justice… - The …, 2008 - academic.oup.com
… On September 6, 2007, the US Food and Drug Administration approved Totect™ 500 mg (dexrazoxane hydrochloride for injection) for the treatment of extravasation resulting from iv …
Number of citations: 98 academic.oup.com
MVB Rao, V Prasanthi, GV Rao… - Indian journal of …, 2012 - ncbi.nlm.nih.gov
A new sensitive, precise, rapid and linear RP-HPLC method was developed and validated for the determination of dexrazoxane in formulations and human serum samples. Good …
Number of citations: 3 www.ncbi.nlm.nih.gov
F Galetta, F Franzoni, G Cervetti, F Regoli… - Biomedicine & …, 2010 - Elsevier
… Dexrazoxane hydrochloride was obtained from Chiron as a lyophilized powder in 500-mg vials. It was reconstituted in 25 ml sterile water and then diluted in 25 ml of 100 mM potassium …
Number of citations: 29 www.sciencedirect.com
PE Schroeder, BB Hasinoff - Cancer chemotherapy and pharmacology, 2002 - Springer
… The dexrazoxane hydrochloride solution (freshly prepared, 10 mg/ml in sterile saline) was … The dexrazoxane hydrochloride that was injected was found to contain less than 0.05% B, …
Number of citations: 44 link.springer.com
ME Brier, SK Gaylor, JP McGovren… - The Journal of …, 2011 - Wiley Online Library
… Dexrazoxane hydrochloride is a bis-dioxopiperazine compound that readily enters cells and is subsequently hydrolyzed to form a chelating agent analogous to EDTA. Because of its …
Number of citations: 10 accp1.onlinelibrary.wiley.com
H Rosing, WW ten Bokkel Huinink, R Van Gijn… - European journal of …, 1999 - Springer
… Plasma concentration versus time curves and pharmacokinetic parameters of dexrazoxane given as Cardioxanef (dexrazoxane hydrochloride salt) and ICRF-187 reference formulation (…
Number of citations: 12 link.springer.com
PE Schroeder, BB Hasinoff - Drug metabolism and disposition, 2005 - ASPET
… Two milliliters of dexrazoxane hydrochloride in water (30 mg/ml) were titrated with 5 M … M NaOH per ml to 10 mg/ml dexrazoxane hydrochloride solution for 48 h. We previously showed …
Number of citations: 43 dmd.aspetjournals.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。